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Compound of Interest

Compound Name: 2-Anthraquinonecarboxylic acid

Cat. No.: B089820 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Anthraquinonecarboxylic acid (CAS 117-78-2), a key organic intermediate. The document

details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic data, along with the experimental protocols for their acquisition. This information

is critical for compound identification, purity assessment, and quality control in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Anthraquinonecarboxylic
acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR ¹³C NMR

Chemical Shift (δ) ppm Chemical Shift (δ) ppm

~10.0 - 13.0 (s, 1H, -COOH) ~180 - 185 (C=O, Ketone)

~7.5 - 8.5 (m, 7H, Ar-H) ~165 - 175 (C=O, Carboxylic Acid)

~125 - 140 (Ar-C)

Note: Specific chemical shifts and coupling constants for ¹H NMR and ¹³C NMR can vary

slightly based on the solvent and concentration used. The values presented are typical ranges

for the respective functional groups.

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity

2500-3300 O-H stretch (Carboxylic acid) Broad

~1710 C=O stretch (Ketone) Strong, sharp

~1690 C=O stretch (Carboxylic acid) Strong, sharp

1500-1600 C=C stretch (Aromatic) Medium

1200-1300 C-O stretch Medium

680-860 C-H bend (Aromatic) Strong

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Wavelength (λmax) Transition Type Chromophore

~250-280 nm π → π Anthraquinone system

~320-340 nm π → π Anthraquinone system

~400 nm n → π* Carbonyl groups (C=O)
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Note: The extended conjugation of the anthraquinone ring system results in multiple absorption

bands. The n → π transition is typically of lower intensity compared to the π → π* transitions.*

Table 4: Mass Spectrometry (MS) Data

m/z Relative Intensity

252 Top Peak

224 2nd Highest

151 3rd Highest

Data obtained from NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Anthraquinonecarboxylic acid is prepared by dissolving 5-25 mg of the solid

sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm

NMR tube. The sample is filtered to remove any particulate matter. ¹H and ¹³C NMR spectra are

recorded on a spectrometer, such as a BRUKER AC-300, operating at the appropriate

frequencies for the respective nuclei. For ¹H NMR, data is acquired over a spectral width of 0-

15 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is typically used with proton decoupling to

simplify the spectrum. Chemical shifts are referenced to an internal standard, such as

tetramethylsilane (TMS) at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

For solid samples, two common preparation techniques are the KBr pellet method and the

Attenuated Total Reflectance (ATR) method.

KBr Pellet Method: Approximately 1-2 mg of finely ground 2-Anthraquinonecarboxylic acid
is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

compressed under high pressure to form a transparent pellet. The IR spectrum is obtained
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by placing the pellet in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.

[1]

ATR Method: A small amount of the solid sample is placed directly on the ATR crystal (e.g.,

diamond). Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is then recorded using an FTIR spectrometer equipped with an ATR

accessory, like a Bruker Tensor 27 FT-IR.[1]

The spectra are typically recorded over a range of 4000-400 cm⁻¹.

2.3 Ultraviolet-Visible (UV-Vis) Spectroscopy

A dilute solution of 2-Anthraquinonecarboxylic acid is prepared using a UV-transparent

solvent, such as ethanol or acetonitrile. The concentration is adjusted to ensure that the

absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A quartz

cuvette is filled with the sample solution and placed in a UV-Vis spectrophotometer. A blank

spectrum of the solvent is recorded first to serve as a baseline. The absorbance spectrum of

the sample is then measured over a wavelength range of 200-800 nm to identify the absorption

maxima (λmax).

Visualization of Workflows and Relationships
3.1 Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining spectroscopic data for a

solid sample like 2-Anthraquinonecarboxylic acid.
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Caption: General experimental workflow for spectroscopic analysis.

3.2 Logical Relationship of Spectroscopic Data for Structural Elucidation

This diagram shows how different spectroscopic techniques provide complementary

information to determine the structure of 2-Anthraquinonecarboxylic acid.
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Caption: Complementary nature of spectroscopic data in structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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